
(2,5-Dimethylthiophen-3-yl)(thiophen-2-yl)methanone
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Overview
Description
(2,5-Dimethylthiophen-3-yl)(thiophen-2-yl)methanone is a compound that belongs to the class of thiophene derivatives. Thiophenes are five-membered heteroaromatic compounds containing a sulfur atom. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique chemical properties .
Preparation Methods
The synthesis of (2,5-Dimethylthiophen-3-yl)(thiophen-2-yl)methanone typically involves the reaction of 2,5-dimethylthiophene with thiophene-2-carbaldehyde under specific conditions. One common method includes the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the Friedel-Crafts acylation reaction. The reaction is carried out in an anhydrous solvent like dichloromethane (DCM) at low temperatures to ensure high yield and purity .
Industrial production methods for thiophene derivatives often involve similar synthetic routes but on a larger scale. These methods may include continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
(2,5-Dimethylthiophen-3-yl)(thiophen-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding alcohols.
Scientific Research Applications
(2,5-Dimethylthiophen-3-yl)(thiophen-2-yl)methanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2,5-Dimethylthiophen-3-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Additionally, its antimicrobial activity may result from the disruption of microbial cell membranes and inhibition of essential enzymes .
Comparison with Similar Compounds
(2,5-Dimethylthiophen-3-yl)(thiophen-2-yl)methanone can be compared with other thiophene derivatives such as:
2,5-Dimethylthiophene: This compound is a simpler derivative with applications in flavoring and fragrance industries.
Thiophene-2-carbaldehyde: Used as an intermediate in the synthesis of various thiophene-based compounds.
(3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone:
The uniqueness of this compound lies in its dual thiophene rings, which confer enhanced stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
57248-32-5 |
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Molecular Formula |
C11H10OS2 |
Molecular Weight |
222.3 g/mol |
IUPAC Name |
(2,5-dimethylthiophen-3-yl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C11H10OS2/c1-7-6-9(8(2)14-7)11(12)10-4-3-5-13-10/h3-6H,1-2H3 |
InChI Key |
TYZIZRPGZWNMSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)C(=O)C2=CC=CS2 |
Origin of Product |
United States |
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